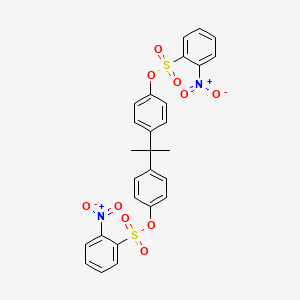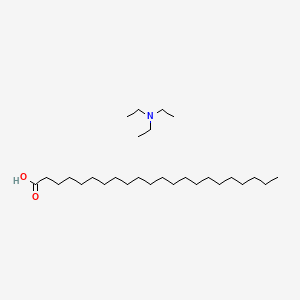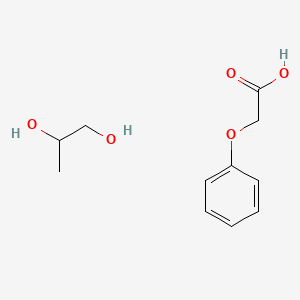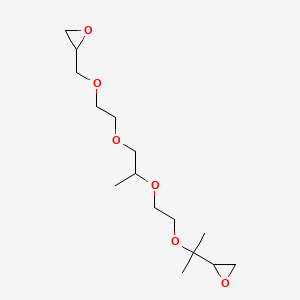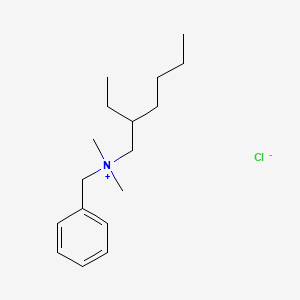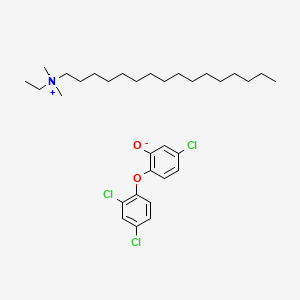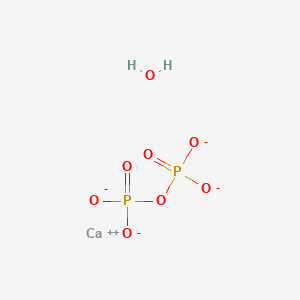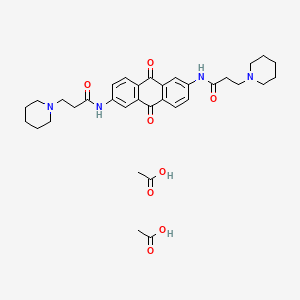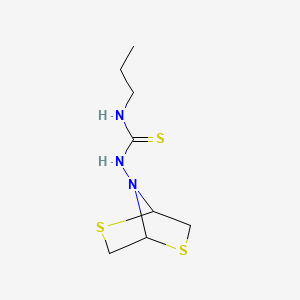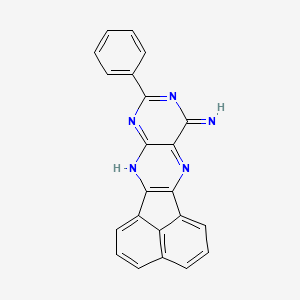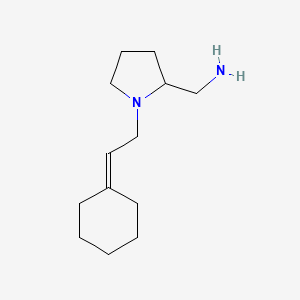
N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amide is a chemical compound with the molecular formula C22H45NO2 and a molecular weight of 355.5982 . This compound is known for its unique structure, which includes a hydroxymethyl group attached to a propyl chain, further connected to an isooctadecanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amide typically involves the reaction of isooctadecanoic acid with 1-(hydroxymethyl)propylamine under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis . The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of N-(1-(Carboxymethyl)propyl)isooctadecan-1-amide.
Reduction: Formation of N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity . Additionally, the lipophilic nature of the isooctadecanamide backbone allows the compound to interact with lipid membranes, potentially affecting membrane-associated processes .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(Hydroxymethyl)propyl)octadecan-1-amide
- N-(1-(Hydroxymethyl)propyl)hexadecan-1-amide
- N-(1-(Hydroxymethyl)propyl)dodecan-1-amide
Uniqueness
N-(1-(Hydroxymethyl)propyl)isooctadecan-1-amide is unique due to its specific combination of a hydroxymethyl group and an isooctadecanamide backbone. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
93964-52-4 |
|---|---|
Molecular Formula |
C22H45NO2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-16-methylheptadecanamide |
InChI |
InChI=1S/C22H45NO2/c1-4-21(19-24)23-22(25)18-16-14-12-10-8-6-5-7-9-11-13-15-17-20(2)3/h20-21,24H,4-19H2,1-3H3,(H,23,25) |
InChI Key |
XMPYRSULCFWTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(=O)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


